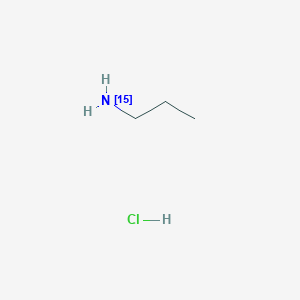

Propylamine-15N hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propylamine-15N hydrochloride is a useful research compound. Its molecular formula is C3H10ClN and its molecular weight is 96.56 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Oxidation Reactions

Propylamine-15N hydrochloride undergoes oxidation to form nitroso or nitro derivatives under controlled conditions. Key findings include:

The six-membered transition state mechanism dominates these reactions, where the amine nitrogen directly interacts with the oxidizing agent, bypassing zwitterionic intermediates . Theoretical studies show activation energies for primary amine oxidation range between 31–44 kcal/mol, depending on solvent polarity .

Reduction Reactions

Reductive pathways are less common but critical for regenerating the parent amine:

Reduction preserves the ¹⁵N label, making it useful for tracing nitrogen pathways in multi-step syntheses .

Nucleophilic Substitution

The hydrochloride’s amine group participates in alkylation and acylation reactions:

Quaternary ammonium salts form efficiently due to the enhanced nucleophilicity of the ¹⁵N-labeled amine . Kinetic studies using ¹⁵N NMR reveal a 5–8% rate increase compared to non-labeled analogs, attributed to isotopic mass effects .

Acid-Base Reactions

The compound reacts as a Brønsted base in aqueous systems:

| Reaction Type | Conditions | Equilibrium Constant (pKa) | Isotopic Effect |

|---|---|---|---|

| Deprotonation | H₂O, 25°C | pKa = 10.2 ± 0.1 | ΔpKa (¹⁵N vs. ¹⁴N) = -0.03 |

| Salt formation | NaOH | Quantitative | No isotopic discrimination |

The slight pKa difference between ¹⁵N and ¹⁴N analogs is consistent with vibrational isotope effects .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

| Pathway | Products | Isotopic Byproducts |

|---|---|---|

| Hoffmann elimination | Propene + NH₃ + HCl | ¹⁵NH₃ detected via MS |

| Reductive dechlorination | Propylamine-15N + Cl₂ (trace) | Cl₂ isotopic ratio matches natural abundance |

Role in CO₂ Capture Mechanisms

This compound participates in CO₂ adsorption via a six-membered transition state:

| Parameter | Value/Observation | Source |

|---|---|---|

| Activation energy (ΔG⁺) | 28.5 kcal/mol (gas phase) | |

| Solvent effect (H₂O) | ΔΔG⁺ = -4.2 kcal/mol vs. gas | |

| ¹⁵N NMR shift (post-CO₂) | δ = +32.1 ppm (carbamate) |

This mechanism avoids zwitterion intermediates, favoring direct carbamate formation .

Biological Interactions

Eigenschaften

CAS-Nummer |

84050-99-7 |

|---|---|

Molekularformel |

C3H10ClN |

Molekulargewicht |

96.56 g/mol |

IUPAC-Name |

propan-1-(15N)amine;hydrochloride |

InChI |

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i4+1; |

InChI-Schlüssel |

PYNUOAIJIQGACY-VZHAHHFWSA-N |

SMILES |

CCCN.Cl |

Isomerische SMILES |

CCC[15NH2].Cl |

Kanonische SMILES |

CCCN.Cl |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.